molecular formula C20H22N2O2S B2475381 10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1019149-45-1

10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2475381
CAS No.: 1019149-45-1
M. Wt: 354.47
InChI Key: KMQONNJQWRQEOU-UHFFFAOYSA-N
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Description

The compound 10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a tricyclic heterocyclic molecule featuring a fused 8-oxa-10,12-diazatricyclo core. Its structure includes a 3-ethylphenyl substituent at position 10, a methoxy group at position 6, and a methyl group at position 7.

Properties

IUPAC Name

10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-4-13-7-5-8-14(11-13)22-19(25)21-16-12-20(22,2)24-18-15(16)9-6-10-17(18)23-3/h5-11,16H,4,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQONNJQWRQEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. One common method includes the three-component condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction yields the desired tricyclic compound through a series of intermediate steps, including cyclization and thione formation.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the nitrogen or oxygen atoms are present.

    Common Reagents and Conditions: Typical reagents include trifluoroacetic acid for condensation reactions, and hydrogen peroxide for oxidation reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular pathways.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Its tricyclic structure allows it to fit into specific binding pockets, making it a potent inhibitor of certain enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Substituents Heteroatoms Key Features Reference
Target Compound 10-(3-ethylphenyl), 6-methoxy, 9-methyl, 11-thione 8-oxa, 10,12-diaza, 11-S Ethylphenyl (electron-donating), thione for enhanced reactivity
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-...-11-one 10-(2,5-difluorophenyl), 9-methyl, 11-one 8-oxa, 10,12-diaza, 11-O Fluorine substituents (electron-withdrawing), ketone group
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]triene-11-thione 4-chloro, 10-(4-isopropylphenyl), 9-methyl, 11-thione 8-oxa, 10,12-diaza, 11-S Chloro (electrophilic), bulky isopropylphenyl, thione
8-methoxy-11-methyl-4,6,10-trioxatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),8-triene 8-methoxy, 11-methyl 4,6,10-trioxa Trioxa system (enhanced rigidity), lacks diaza-thione core

Substituent Effects

  • Electron-Donating vs. In contrast, the 2,5-difluorophenyl analog () introduces electron-withdrawing fluorine atoms, which may reduce electron density in the aromatic ring and alter solubility or binding affinity . The 4-isopropylphenyl group () adds steric bulk, which could hinder molecular packing or receptor interactions compared to the smaller ethyl group .
  • Thione vs. Ketone :

    • The 11-thione group (target and ) introduces sulfur, which has lower electronegativity than oxygen. This may increase nucleophilicity at the carbonyl carbon or improve metal chelation properties compared to the 11-one derivative () .

Heteroatom Arrangements

  • Oxa-Diaza vs. Trioxa Systems: The target compound’s 8-oxa-10,12-diaza core combines oxygen and nitrogen atoms, enabling hydrogen bonding and polarity.

Physicochemical Implications

  • Lipophilicity : Fluorine in ’s compound may increase membrane permeability, whereas the ethyl group in the target could balance hydrophobicity and steric accessibility.
  • Reactivity : The chloro substituent in ’s compound introduces a reactive site for nucleophilic substitution, absent in the target .

Biological Activity

The compound 10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic molecule with potential biological activities relevant to medicinal chemistry. This article reviews the synthesis, biological evaluations, and the mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include nucleophilic substitutions and cyclization reactions to form the tricyclic core structure. Key steps in the synthesis may include:

  • Nucleophilic Substitution : Introduction of the ethylphenyl group.
  • Cyclization : Formation of the tricyclic structure via intramolecular reactions.
  • Methoxylation : Incorporation of the methoxy group under controlled conditions.

Biological Activity

Recent studies have indicated that compounds within this structural class exhibit a range of biological activities including anti-cancer properties, enzyme inhibition, and potential antiviral effects.

Antitumor Activity

A significant aspect of the biological activity of this compound is its potential as an antitumor agent. It has been shown to inhibit cell growth in various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)5.2Induction of apoptosis
L1210 (Leukemia)3.8Inhibition of dihydrofolate reductase (DHFR)
A549 (Lung)4.5Disruption of tubulin polymerization

These results suggest that the compound may act through multiple pathways to exert its cytotoxic effects.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes critical for cancer cell survival:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis; inhibition leads to reduced proliferation in cancer cells.
  • Tubulin Polymerization : The compound's ability to disrupt tubulin assembly suggests a mechanism similar to other known anticancer agents that target microtubules.

Case Studies

Several case studies have highlighted the biological activity of similar compounds within this chemical class:

  • Study on Antitumor Efficacy : A study demonstrated that derivatives with similar structures showed enhanced antitumor activity in vivo when administered in combination with traditional chemotherapeutics, suggesting a synergistic effect.
  • Mechanistic Insights : Research indicated that compounds targeting tubulin polymerization could selectively induce apoptosis in tumor cells while sparing normal cells, presenting a promising therapeutic index.

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